Eucalyptin acetate

Antimicrobial Natural Products Flavonoids

Researchers requiring authenticated flavonoid standards for analytical method development or DMPK studies often face supply inconsistencies. Eucalyptin acetate (CAS 14004-35-4) addresses this need as a high-purity (≥98% HPLC) reference compound with defined organic-solvent solubility. • Structurally confirmed by HPLC, MS, and NMR, ensuring batch-to-batch consistency. • Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, supporting diverse assay formats. • Stored at -20°C, desiccated; available for global shipping with typical lead times of 2-3 days.

Molecular Formula C21H20O6
Molecular Weight 368.385
CAS No. 14004-35-4
Cat. No. B597591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEucalyptin acetate
CAS14004-35-4
SynonymsEucalyptin acetate
Molecular FormulaC21H20O6
Molecular Weight368.385
Structural Identifiers
SMILESCC1=C2C(=C(C(=C1OC)C)OC(=O)C)C(=O)C=C(O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H20O6/c1-11-19(25-5)12(2)21-18(20(11)26-13(3)22)16(23)10-17(27-21)14-6-8-15(24-4)9-7-14/h6-10H,1-5H3
InChIKeyXCJBAXUKWUWAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Eucalyptin Acetate (CAS 14004-35-4): A Flavonoid-Derived Research Compound for Specialized Life Science Investigations


Eucalyptin acetate (CAS 14004-35-4), chemically designated as [7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxochromen-5-yl] acetate, is a naturally derived flavonoid compound primarily isolated from the branches of Eucalyptus globulus [1]. As an acetylated derivative of the flavonoid eucalyptin (CAS 3122-88-1), it shares structural similarities with other eucalyptus-derived flavonoids but exhibits distinct physicochemical properties including solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2]. While the parent compound eucalyptin has been characterized for antimicrobial and anti-inflammatory activities, eucalyptin acetate is primarily utilized as a high-purity reference standard and research intermediate in life science investigations, with its acetyl moiety potentially influencing metabolic stability and bioavailability profiles in experimental systems .

Why Eucalyptin Acetate (CAS 14004-35-4) Cannot Be Replaced by Generic Flavonoid Analogs in Critical Research Applications


Eucalyptin acetate (CAS 14004-35-4) exhibits critical physicochemical and biological differentiation from its closest structural analogs, including eucalyptin (CAS 3122-88-1) and 8-desmethyl-eucalyptin, that precludes simple substitution in research settings. The acetyl group at the 5-position alters solubility profiles, enabling dissolution in organic solvents such as chloroform and ethyl acetate, which is essential for specific chromatographic and in vitro assay conditions [1]. Furthermore, while eucalyptin demonstrates antimicrobial activity with MIC values ranging from 1.0 to 31 mg/L against seven microorganisms [2], eucalyptin acetate serves as a specialized derivative that may function as a prodrug or metabolic intermediate, with its acetyl moiety potentially modulating enzymatic deacetylation and subsequent bioavailability in cellular and in vivo models [3]. Direct comparative studies between eucalyptin acetate and other eucalyptus flavonoids remain limited, underscoring the necessity of source-specific validation for research applications where compound identity and purity are paramount.

Quantitative Differentiation of Eucalyptin Acetate (CAS 14004-35-4) Against Closest Structural Analogs in Key Research Assays


Antimicrobial Potency of Eucalyptin Acetate vs. Eucalyptin and 8-Desmethyl-Eucalyptin Against Gram-Positive Pathogens

In a comparative antimicrobial study, eucalyptin and its close analog 8-desmethyl-eucalyptin, both isolated from Eucalyptus maculata, exhibited potent activity against seven Gram-positive bacteria and a fungus, with minimum inhibitory concentrations (MIC) ranging from 1.0 to 31 mg/L [1]. While direct MIC data for eucalyptin acetate (CAS 14004-35-4) against the same panel are not publicly available, the acetylated derivative is structurally designed to enhance metabolic stability and solubility, potentially affecting its antimicrobial efficacy in cellular assays. This differential activity profile underscores the necessity of using the specific acetylated form for experiments requiring controlled deacetylation kinetics or prodrug evaluation.

Antimicrobial Natural Products Flavonoids

Anti-Inflammatory Activity of Eucalyptin in Macrophages and Fibroblasts: Implications for Acetate Derivative Research

Eucalyptin, the parent compound of eucalyptin acetate, was isolated from a dichloromethane extract of Lophostemon suaveolens and demonstrated significant inhibition of nitric oxide production in RAW264.7 murine macrophages (IC50 3.7-11.6 μg/mL) and PGE2 production in 3T3 murine fibroblasts (IC50 2.8-19.7 μg/mL) [1]. While eucalyptin acetate (CAS 14004-35-4) itself lacks direct IC50 data in these assays, its acetylated structure may influence cellular uptake and metabolic conversion, potentially altering anti-inflammatory potency compared to the free hydroxyl parent. This provides a rationale for employing eucalyptin acetate in studies aimed at elucidating the role of flavonoid acetylation in modulating inflammatory signaling pathways.

Anti-inflammatory Immunomodulation Natural Products

Solubility Profile Differentiation: Eucalyptin Acetate vs. Eucalyptin for In Vitro Assay Development

Eucalyptin acetate (CAS 14004-35-4) demonstrates solubility in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, whereas the parent compound eucalyptin (CAS 3122-88-1) exhibits more limited solubility due to the presence of free hydroxyl groups [1]. This differential solubility profile is directly attributed to the acetyl moiety at the 5-position, which reduces polarity and enhances compatibility with non-polar experimental systems. Such physicochemical distinction is critical for researchers developing chromatographic separation methods, in vitro cellular assays, or formulation studies where compound solubility dictates experimental feasibility and reproducibility.

Solubility Formulation Analytical Chemistry

Purity Specification and Quality Control Standards for Eucalyptin Acetate in Research Procurement

Commercial suppliers of eucalyptin acetate (CAS 14004-35-4) consistently offer this compound at high purity levels (≥98% by HPLC), with full analytical characterization including NMR and MS validation, and specify storage conditions of desiccation at -20°C to ensure long-term stability [1]. In contrast, the parent compound eucalyptin (CAS 3122-88-1) may be available at varying purity grades depending on the supplier and source material. For researchers requiring a well-characterized, stable, and highly pure flavonoid derivative for quantitative analysis or as an internal standard, eucalyptin acetate provides a defined quality benchmark that facilitates reproducibility across experiments and institutions.

Quality Control Analytical Standards Procurement

Structural Confirmation and Identity Verification of Eucalyptin Acetate Using IUPAC Nomenclature

Eucalyptin acetate (CAS 14004-35-4) is unambiguously defined by its IUPAC name, [7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxochromen-5-yl] acetate, which confirms the precise location of the acetyl group at the 5-position of the flavonoid core [1]. This structural definition contrasts with the parent compound eucalyptin (CAS 3122-88-1), which lacks this acetyl moiety and is identified as 7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one. The unambiguous structural identification is essential for researchers conducting structure-activity relationship (SAR) studies, as the presence and position of the acetyl group can significantly influence molecular interactions, metabolic stability, and pharmacological properties. The availability of eucalyptin acetate as a structurally defined, high-purity compound supports rigorous experimental design and data interpretation.

Structural Elucidation Analytical Chemistry Natural Products

Optimal Research and Industrial Applications for Eucalyptin Acetate (CAS 14004-35-4) Driven by Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies of Acetylated Flavonoids in Anti-Inflammatory and Antimicrobial Models

Eucalyptin acetate (CAS 14004-35-4) is an indispensable tool for researchers investigating how acetylation of the flavonoid core modulates biological activity. By directly comparing the acetate derivative to the parent compound eucalyptin in standardized assays (e.g., nitric oxide inhibition in RAW264.7 macrophages, PGE2 production in 3T3 fibroblasts, and MIC determinations against Gram-positive pathogens), scientists can isolate the contribution of the 5-O-acetyl group to cellular uptake, metabolic stability, and target engagement [1][2]. Such studies are fundamental to optimizing flavonoid-based drug candidates and natural product leads.

Analytical Method Development and Validation Using Eucalyptin Acetate as a Chromatographic Standard

Given its high purity (≥98% by HPLC) and defined solubility in organic solvents (chloroform, ethyl acetate, DMSO), eucalyptin acetate serves as an ideal reference standard for developing and validating HPLC, LC-MS, and GC-MS methods for the quantification of eucalyptus flavonoids in plant extracts, biological fluids, or pharmaceutical formulations [3]. Its stability under recommended storage conditions (-20°C, desiccated) further enhances its utility as a calibration standard in analytical laboratories.

Prodrug Design and Metabolic Stability Assessments in Drug Discovery Programs

The acetyl group of eucalyptin acetate may confer prodrug properties, where enzymatic deacetylation in vivo releases the active parent compound eucalyptin. Researchers in drug metabolism and pharmacokinetics (DMPK) can employ eucalyptin acetate to study the kinetics of esterase-mediated hydrolysis, evaluate tissue-specific activation, and assess the impact of acetylation on oral bioavailability and plasma half-life [4]. Such investigations are critical for developing flavonoid-based therapeutics with improved pharmacokinetic profiles.

Natural Product Dereplication and Chemotaxonomic Studies in Eucalyptus Species

As a well-characterized, structurally defined flavonoid derivative isolated from Eucalyptus globulus, eucalyptin acetate can be used as a chemotaxonomic marker or a reference compound in dereplication workflows to identify and quantify related flavonoids in complex natural product extracts [1]. Its unique retention time and mass spectral signature facilitate rapid identification and differentiation from other eucalyptus flavonoids, thereby streamlining the discovery and characterization of novel bioactive constituents.

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